molecular formula C11H11NO4 B184742 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91891-24-6

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B184742
CAS RN: 91891-24-6
M. Wt: 221.21 g/mol
InChI Key: SSCXSGYHQKJLBC-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is an organic acid detected in human urine. It is relatively abundant in adult human urine and it is normally relatively benign. It is thought that the presence of this acid is from nutritional sources (i.e. dietary phenylalanine or polyphenols) . It is reported as an excretion product of the anaerobic bacteria of Clostridium genus .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves an indium-mediated sonochemical Reformatsky reaction .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-hydroxyphenylpropionic acid has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Field

This application falls under the field of Nutritional Science .

Summary of the Application

Hydroxyphenyl Propionic Acids (HPP) have shown potential in inhibiting lipid accumulation. They are being studied for their protective effects concerning Non-Alcoholic Fatty Liver Disease (NAFLD) and intestinal microbiota .

Methods of Application

In the study, the efficacies of 3-HPP and 4-HPP on hepatic steatosis and gut flora were investigated in mice fed a high-fat diet .

Results or Outcomes

The administration of 3-HPP and 4-HPP decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis. They also enhanced the multiformity of gut microbiota and regulated lipid metabolism .

Application in Microbiology

Field

This application falls under the field of Microbiology .

Summary of the Application

A single amino acid substitution in aromatic hydroxylase (HpaB) of Escherichia coli alters substrate specificity of the structural isomers of hydroxyphenylacetate .

Methods of Application

The study involved alignment of protein sequences encoded in hpa gene clusters of different E. coli strains. The difference of only one amino acid (position 379 in HpaB) between the two was observed .

Results or Outcomes

The study found that a single amino acid in 4-hydroxyphenylacetate 3-hydroxylase (HpaB) of E. coli determines the substrate specificity of HPA isomers .

Application in Organic Chemistry

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Hydroxyphenyl Propionic Acids (HPP) can be used as boron reagents in this process .

Methods of Application

The study involved the selection of boron reagents for Suzuki–Miyaura coupling. The reactivity of different boron reagents, including those derived from HPP, was investigated .

Results or Outcomes

The study found that the product originated solely from reagent 1, indicating that Lewis-acidic alkylboranes readily formed boranate complexes in the presence of base .

Application in Biotechnology

Field

This application falls under the field of Biotechnology .

Summary of the Application

A biosynthesis pathway for 3-hydroxypropionic acid (3-HP) production was established in genetically engineered Saccharomyces cerevisiae . 3-HP is an emerging platform chemical, which can be used for the production of various value-added chemicals .

Methods of Application

The study involved the design and construction of a 3-HP production module in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .

Results or Outcomes

The final engineered strain, thTAM-47, produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .

Application in Pharmacology

Field

This application falls under the field of Pharmacology .

Summary of the Application

Gut microbial metabolites of dietary polyphenols, such as Hydroxyphenyl Propionic Acids (HPP), have potential roles in human health and diseases . They are sometimes even more bioavailable and efficacious than the parent polyphenols .

Methods of Application

The study involved the investigation of gut microbiota-mediated metabolism of polyphenols .

Results or Outcomes

The formed metabolites exhibited pharmacological activities against cardiovascular, cancer, oxidative stress, inflammatory, and bacterial diseases .

Application in Chemical Synthesis

Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

Boron reagents, including those derived from Hydroxyphenyl Propionic Acids (HPP), are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Methods of Application

The study involved the selection of boron reagents for Suzuki–Miyaura coupling. The reactivity of different boron reagents, including those derived from HPP, was investigated .

Results or Outcomes

The study found that the product originated solely from the boronic acid reagent, indicating that the boronic acid was the most reactive species .

Safety And Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCXSGYHQKJLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387862
Record name 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

91891-24-6
Record name 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Voskienė, B Sapijanskaitė, V Mickevičius… - Molecules, 2012 - mdpi.com
New 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives containing hydrazone, azole, diazole, oxadiazole fragments, as well as 2-phenoxy- and 2,3-diphenoxy-1,4-…
Number of citations: 26 www.mdpi.com
L da SM Forezi, M FC Cardoso… - Mini-Reviews in …, 2017 - ingentaconnect.com
2,3-Dichloro-1,4-naphthoquinone is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis and preparation of a diverse new compounds, …
Number of citations: 6 www.ingentaconnect.com

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